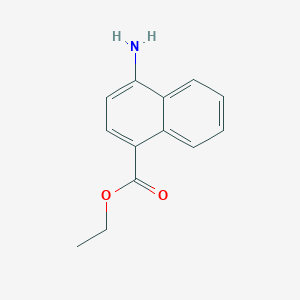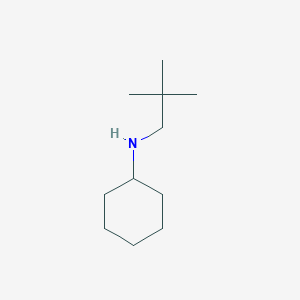
vinyl 4-phenylbutanoate
概要
説明
Vinyl 4-phenylbutanoate is an organic compound with the molecular formula C12H14O2. It is an ester formed from the reaction of vinyl alcohol and 4-phenylbutanoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .
作用機序
Target of Action
The primary target of 4-Phenylbutyric acid (4-PBA) is the endoplasmic reticulum (ER). It acts as a potent ER stress inhibitor . ER stress is a homeostatic signaling pathway comprising transmembrane sensors that get activated upon alterations in the ER luminal environment .
Mode of Action
4-PBA exerts its pharmacological effects, including anti-inflammatory properties, by inhibiting ER stress . It suppresses the phosphorylation of Mitogen-activated protein kinase (MAPK) and the activation of Nuclear factor-κB (NF-κB) in interleukin (IL)-1β-stimulated synovial fibroblasts (SFs) .
Biochemical Pathways
4-PBA affects the ER stress pathway and the MAPK signaling pathway. It inhibits the proliferation and expression of IL-1β-stimulated SFs and matrix metalloproteinases (MMP-1 and MMP-3) through the suppression of both the phosphorylation of MAPKs and NF-κB in IL-1β-stimulated SFs .
Pharmacokinetics
It is known that 4-pba has protective benefits linked to enhanced serotonin transporter (sert) trafficking, reversal of misfolded proteins, and decreased protein folding burden in the er .
Result of Action
4-PBA treatment markedly attenuates the severity of arthritis in collagen-induced arthritis (CIA) mice. It ameliorates joint swelling and the degree of bone erosion and destruction, decreases the level of inflammatory cytokines and MMP-3 and Cox-2 . Furthermore, remarkable improvements in histopathological findings occur in 4-PBA-treated mice .
Action Environment
The action of 4-PBA can be influenced by environmental factors such as the presence of IL-1β. In the presence of IL-1β, 4-PBA inhibits the proliferation and expression of IL-1β-stimulated SFs and MMP-1 and MMP-3 . The effectiveness of 4-PBA can also be influenced by the physiological state of the organism, such as the presence of diseases like arthritis .
生化学分析
Biochemical Properties
4-Phenylbutyric acid vinyl ester interacts with various biomolecules, including enzymes and proteins. It has been found to have protective benefits linked to enhanced serotonin transporter (SERT) trafficking, reversal of misfolded proteins, and decreased protein folding burden in the endoplasmic reticulum (ER) . It reduces ER stress through modification of BiP, CHOP, ATF4, and XBP1 .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate inflammation and suppress the proliferation of synovial fibroblasts . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Phenylbutyric acid vinyl ester exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been found to suppress the phosphorylation of Mitogen-activated protein kinase (MAPK) and the activation of Nuclear factor-κB (NF-κB) in interleukin (IL)-1β-stimulated synovial fibroblasts .
Dosage Effects in Animal Models
The effects of 4-Phenylbutyric acid vinyl ester can vary with different dosages in animal models. For instance, it has been found to markedly attenuate the severity of arthritis in collagen-induced arthritis (CIA) mice
Metabolic Pathways
4-Phenylbutyric acid vinyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: Vinyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with vinyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the pure ester .
化学反応の分析
Types of Reactions: Vinyl 4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-phenylbutanoic acid derivatives.
Reduction: 4-phenylbutanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Vinyl 4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of esterases and their role in biological systems.
Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures
類似化合物との比較
- Ethyl 4-phenylbutanoate
- Methyl 4-phenylbutanoate
- Butyl 4-phenylbutanoate
Comparison: Vinyl 4-phenylbutanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters like ethyl, methyl, and butyl 4-phenylbutanoate. The vinyl group allows for additional reactions, such as polymerization and cross-linking, making it more versatile in industrial applications .
特性
IUPAC Name |
ethenyl 4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIBRCUUKQWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3173795.png)
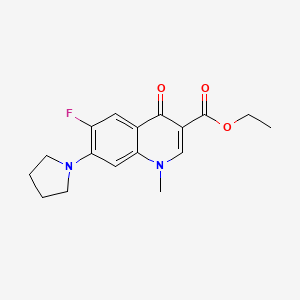
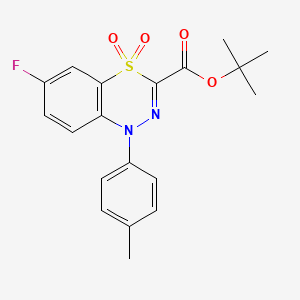
![3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid](/img/structure/B3173818.png)
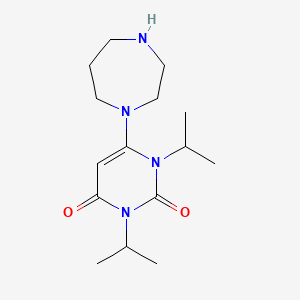
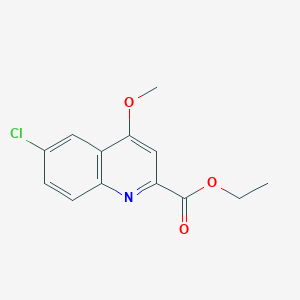
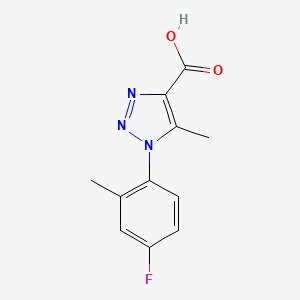
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid](/img/structure/B3173841.png)
![1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B3173842.png)
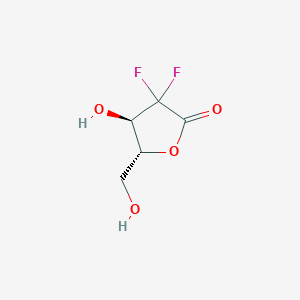
![({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride](/img/structure/B3173879.png)
